2-[(E)-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-6-bromo-4-chloro-3,5-dimethylphenol
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Overview
Description
2-[(E)-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-6-bromo-4-chloro-3,5-dimethylphenol is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-6-bromo-4-chloro-3,5-dimethylphenol typically involves a multi-step process. One common method starts with the preparation of the benzoxazole core, which can be synthesized from 2-aminophenol and an appropriate aldehyde under acidic conditions . The resulting benzoxazole intermediate is then subjected to further functionalization to introduce the bromine, chlorine, and dimethylphenol groups.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to achieve high yields and purity. Catalysts such as metal catalysts, nanocatalysts, and ionic liquid catalysts can be employed to facilitate the various steps of the synthesis . Solvent-free conditions and recyclable catalysts are often preferred to enhance the sustainability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-6-bromo-4-chloro-3,5-dimethylphenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The imine group can be reduced to form an amine.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a quinone derivative, while reduction of the imine group may produce an amine derivative.
Scientific Research Applications
2-[(E)-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-6-bromo-4-chloro-3,5-dimethylphenol has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential antimicrobial, antifungal, and anticancer activities.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of other biologically active compounds and materials.
Mechanism of Action
The mechanism of action of 2-[(E)-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-6-bromo-4-chloro-3,5-dimethylphenol involves its interaction with specific molecular targets. The benzoxazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The presence of multiple functional groups allows the compound to form hydrogen bonds and other interactions with its targets, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-dibromo-6-({[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol: This compound shares a similar benzoxazole core and functional groups but differs in the substitution pattern.
Other Benzoxazole Derivatives: Compounds such as 2-aryl benzoxazoles and 2-aminobenzoxazoles exhibit similar biological activities and are used in related research applications.
Uniqueness
The uniqueness of 2-[(E)-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-6-bromo-4-chloro-3,5-dimethylphenol lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a valuable compound for scientific research.
Properties
Molecular Formula |
C22H16BrClN2O3 |
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Molecular Weight |
471.7 g/mol |
IUPAC Name |
2-[[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]iminomethyl]-6-bromo-4-chloro-3,5-dimethylphenol |
InChI |
InChI=1S/C22H16BrClN2O3/c1-11-15(21(28)19(23)12(2)20(11)24)10-25-13-7-8-17(27)14(9-13)22-26-16-5-3-4-6-18(16)29-22/h3-10,27-28H,1-2H3 |
InChI Key |
LJUWONOAQHFOEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)C)Br)O)C=NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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